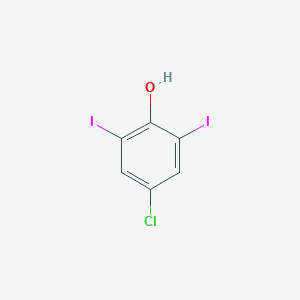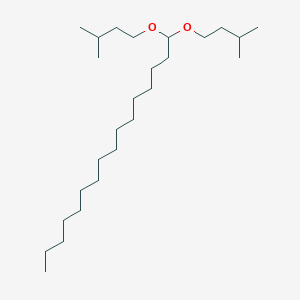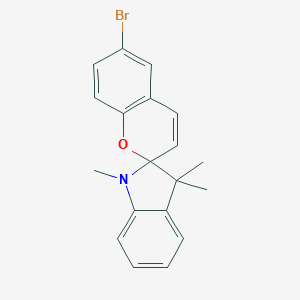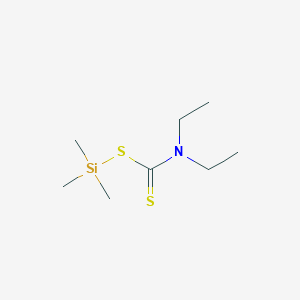
Cervicarcin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cervicarcin is an antitumor antibiotic produced by the bacterium Streptomyces ogaensis. It has a molecular formula of C₁₉H₂₀O₉ and a molecular weight of 392.36 g/mol . This compound is known for its potent antitumor properties and has been studied extensively for its potential in cancer treatment .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Cervicarcin is typically isolated from the culture filtrate of Streptomyces ogaensis. The bacterium is cultured in a medium containing glucose, soluble starch, soybean meal, meat extract, dry yeast, sodium chloride, and potassium diphosphate. The pH is adjusted to 7.4 before sterilization, and the fermentation is carried out at 28°C under agitation and aeration for 90 hours .
Industrial Production Methods: The culture broth is filtered, and the filtrate is extracted with ethyl acetate. The solvent is removed by evaporation, and the residue is dissolved in anhydrous ethyl acetate. The solution is then adsorbed on an alumina column and eluted with acetone. The acetone is evaporated, and the resulting solution is chilled to precipitate this compound in crystalline form .
Analyse Chemischer Reaktionen
Types of Reactions: Cervicarcin undergoes various chemical reactions, including oxidation and substitution. It is stable in aqueous solutions of pH 3-7 but unstable in alkaline solutions when heated .
Common Reagents and Conditions:
Oxidation: this compound can be oxidized with potassium permanganate to produce methoxyphthalic anhydride.
Substitution: this compound reacts with etherial diazomethane to form methylthis compound.
Major Products:
Oxidation Product: Methoxyphthalic anhydride.
Substitution Product: Methylthis compound.
Wissenschaftliche Forschungsanwendungen
Cervicarcin has significant applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. It is primarily studied for its antitumor properties and has shown effectiveness against various types of cancer, including cervical, breast, and lung cancers . This compound induces apoptosis in cancer cells and inhibits tumor growth, making it a promising candidate for cancer therapy .
Wirkmechanismus
Cervicarcin is closely related to other antitumor antibiotics such as mensacarcin and doxorubicin. While mensacarcin also exhibits antitumor activity, this compound is unique in its specific inhibition of ghrelin-induced kinase activation . Doxorubicin, another widely used antitumor agent, has a different mechanism of action involving the inhibition of topoisomerase II .
Vergleich Mit ähnlichen Verbindungen
- Mensacarcin
- Doxorubicin
Cervicarcin’s unique mechanism of action and its potent antitumor properties make it a valuable compound in cancer research and therapy.
Eigenschaften
CAS-Nummer |
18700-78-2 |
|---|---|
Molekularformel |
C19H20O9 |
Molekulargewicht |
392.4 g/mol |
IUPAC-Name |
(1R,9R,10S,11S,12S,13R,14R)-7,9,11,12,14-pentahydroxy-13-methyl-12-(3-methyloxirane-2-carbonyl)-15-oxatetracyclo[8.4.1.01,10.03,8]pentadeca-3(8),4,6-trien-2-one |
InChI |
InChI=1S/C19H20O9/c1-6-12(21)18-13(22)8-4-3-5-9(20)10(8)14(23)19(18,28-18)16(25)17(6,26)15(24)11-7(2)27-11/h3-7,11-12,14,16,20-21,23,25-26H,1-2H3/t6-,7?,11?,12-,14-,16+,17-,18+,19+/m1/s1 |
InChI-Schlüssel |
ZGZVMKCZHDIFQA-ZHOLQEHSSA-N |
SMILES |
CC1C(C23C(=O)C4=C(C(C2(O3)C(C1(C(=O)C5C(O5)C)O)O)O)C(=CC=C4)O)O |
Isomerische SMILES |
C[C@@H]1[C@H]([C@]23C(=O)C4=C([C@H]([C@]2(O3)[C@H]([C@@]1(C(=O)C5C(O5)C)O)O)O)C(=CC=C4)O)O |
Kanonische SMILES |
CC1C(C23C(=O)C4=C(C(C2(O3)C(C1(C(=O)C5C(O5)C)O)O)O)C(=CC=C4)O)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















